![molecular formula C16H14N4OS B15081364 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15081364.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of Acetohydrazide: The sulfanyl-substituted benzimidazole is then reacted with hydrazine hydrate to form the acetohydrazide intermediate.
Condensation with Benzaldehyde: Finally, the acetohydrazide intermediate is condensed with benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides.
科学研究应用
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Protein Binding: It can bind to proteins, altering their function and activity.
Pathways Involved: The compound may affect cellular pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-chloro-benzylidene)-hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-bromo-benzylidene)-hydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the phenylmethylidene group, which may confer distinct biological activities compared to its analogs.
属性
分子式 |
C16H14N4OS |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-benzylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4OS/c21-15(20-17-10-12-6-2-1-3-7-12)11-22-16-18-13-8-4-5-9-14(13)19-16/h1-10H,11H2,(H,18,19)(H,20,21)/b17-10+ |
InChI 键 |
KDKVPKLISZJNRH-LICLKQGHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15081285.png)
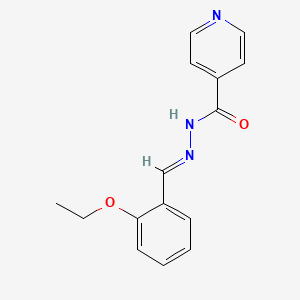
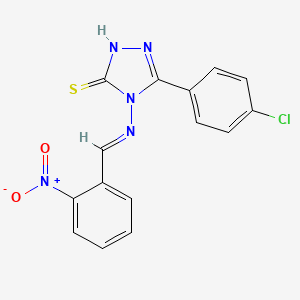
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B15081305.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)
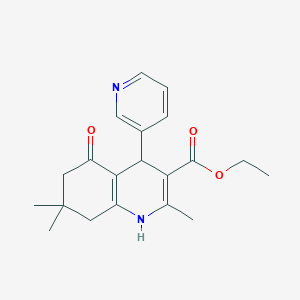
![4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B15081320.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
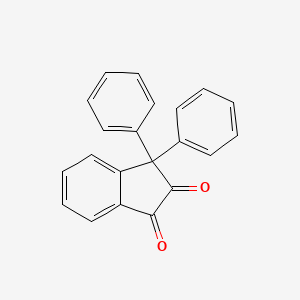

![5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081344.png)
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
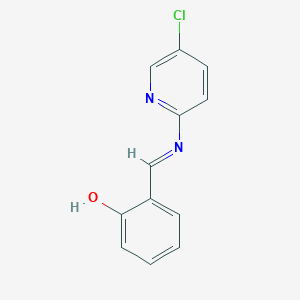
![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)
